N-Methyl-2-phenylacetamide

Descripción

Overview of Amide-Containing Compounds in Chemical Biology

Amides are a cornerstone of organic chemistry and are of paramount importance in biological systems. solubilityofthings.com The amide bond, also known as a peptide bond, is the fundamental linkage that connects amino acids to form peptides and proteins, the workhorses of virtually all biological processes. solubilityofthings.comlibretexts.org This essential role in protein structure underscores the significance of amides in chemical biology. libretexts.orgfiveable.me Beyond their role in proteins, amides are found in a wide array of biologically active natural products and synthetic molecules. libretexts.orgwikipedia.org Their structural features, including the ability to participate in hydrogen bonding, contribute to their stable and conformationally defined nature, making them ideal for molecular recognition and interaction with biological targets. solubilityofthings.com The amide functional group is relatively stable to hydrolysis but can be cleaved under specific enzymatic or chemical conditions, a property that is crucial in drug design and metabolism. libretexts.org

Significance of N-Methyl-2-phenylacetamide as a Core Chemical Scaffold

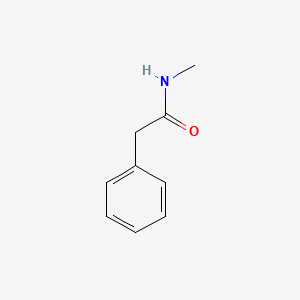

This compound (C9H11NO) is a secondary amide characterized by a phenyl group attached to an acetamide (B32628) backbone, with a methyl group on the nitrogen atom. nih.gov Its structure, combining aromatic and amide features, makes it a versatile scaffold in medicinal chemistry and organic synthesis. The presence of the N-methyl group prevents the formation of intermolecular hydrogen bonds that are typical for primary amides, which can influence its physical properties and biological interactions. The phenylacetamide moiety is a common structural motif in many biologically active compounds. The relative simplicity of the this compound structure allows for systematic modifications at several positions, including the phenyl ring, the α-carbon, and the N-methyl group, enabling the exploration of structure-activity relationships (SAR). This adaptability has made it a valuable starting point for the synthesis of diverse derivatives with a range of potential biological activities.

Research Trajectory of this compound and its Derivatives

The research trajectory of this compound and its derivatives has been multifaceted, with investigations spanning various therapeutic areas. Early research often focused on fundamental chemical reactions and synthesis methodologies. researchgate.net More recent studies have shifted towards the design and synthesis of novel derivatives with specific biological targets in mind. For instance, derivatives of N-phenylacetamide have been investigated for their potential as antimalarial and cytotoxic agents. researchgate.net Other research has explored the development of N,N-disubstituted-2-phenylacetamides as insect repellents. oup.com The core structure has also been incorporated into more complex molecules targeting specific receptors, such as the formyl peptide receptors (FPRs), which are involved in inflammatory responses. nih.gov The exploration of this compound derivatives continues to be an active area of research, with studies focusing on optimizing their biological activity, selectivity, and pharmacokinetic properties.

Detailed Research Findings

The academic exploration of this compound and its analogs has yielded a wealth of data on their synthesis and biological evaluation. The following tables summarize some of the key findings from various research endeavors.

Table 1: Synthesis of this compound and Related Compounds

| Starting Materials | Reagents and Conditions | Product | Reference |

| Benzeneacetamide, Methylating agents | Controlled conditions, catalyst, specific temperature | N-Methyl-2-oxo-2-phenylacetamide | smolecule.com |

| Phenylglyoxylic acid derivatives, Methylamine (B109427) | Coupling agents (e.g., DCC), catalyst (e.g., DMAP) | N-Methyl-2-oxo-2-phenylacetamide | |

| Benzylamine, Methyl 2-phenylacetate | Catalyst | N-benzyl-N-methyl-2-phenylacetamide | ontosight.ai |

| 7-amino-4-methyl-2H-chromen-2-one, (±)-2-chloro-2-phenylacetyl chloride | Triethylamine, Dichloromethane | (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide | mdpi.com |

| 2-mercapto-4-methyl-5-thiazoleacetic acid, 4,7-dichloroquinoline, various anilines | Steglich esterification | 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives | researchgate.net |

Table 2: Investigated Biological Activities of this compound Derivatives

| Compound/Derivative Class | Biological Activity Investigated | Key Findings | Reference |

| N-methyl derivatives of phenylacetamide | Antibacterial activity | Exhibited superior activity compared to ciprofloxacin (B1669076) against resistant strains like MRSA. | |

| 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives | Antimalarial and Cytotoxic activity | Derivative 11 was identified as a promising candidate. | researchgate.net |

| N,N-Dimethyl-2-phenylacetamide derivatives | Antidepressant activity | 1,3,4-oxadiazole derivatives showed significant binding affinity to serotonin (B10506) receptors. | |

| N-(2-methylquinolin-4-yl)-2-phenylacetamide and similar structures | Anti-inflammatory, Antimicrobial, Anticancer activities | The quinoline (B57606) scaffold is known for its presence in various biologically active compounds. | ontosight.ai |

| 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives | Formyl Peptide Receptor (FPR1) Agonists | Identified as a unique chemical scaffold for FPR1 agonists, with some compounds showing high potency and specificity. | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

N-methyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10-9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEXPBCMGJAOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064484 | |

| Record name | Benzeneacetamide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6830-82-6 | |

| Record name | N-Methyl-2-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6830-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylphenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006830826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-phenylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetamide, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetamide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPHENYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYG65AU9E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Methyl 2 Phenylacetamide and Its Derivatives

Established Synthetic Routes for Core Compound Synthesis

The formation of the amide bond in N-Methyl-2-phenylacetamide is central to its synthesis, with classical methods such as nucleophilic substitution and condensation reactions being prominently employed.

Nucleophilic Substitution Approaches

Nucleophilic substitution is a cornerstone of amide synthesis. A primary method involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine. For the synthesis of this compound, this typically involves the reaction of phenylacetyl chloride with methylamine (B109427). In this reaction, the lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. The subsequent elimination of a chloride ion results in the formation of the stable amide bond.

Alternatively, related N-substituted acetamides can be synthesized by reacting various amines with chloroacetyl chloride in the presence of a weak base like sodium acetate (B1210297) in glacial acetic acid. nih.gov This forms a 2-chloro-N-substituted-acetamide intermediate, which can then undergo further substitution reactions to yield more complex analogues. nih.gov

Condensation Reactions

Direct condensation reactions between a carboxylic acid and an amine offer a more atom-economical route to amides, though often requiring specific conditions or reagents to proceed efficiently. The synthesis of this compound via this route involves the direct reaction of phenylacetic acid and methylamine. This process typically requires heating to drive off the water molecule formed during the reaction, or the use of a coupling agent. Coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) are frequently used to activate the carboxylic acid group, facilitating the nucleophilic attack by the amine under milder conditions.

Advanced Synthetic Strategies for this compound Analogues

Building upon the core this compound scaffold, advanced synthetic strategies allow for the creation of a wide array of analogues. These methods introduce new functional groups and structural motifs, enabling the exploration of structure-activity relationships.

Derivatization via Phenylglyoxylic Acid Intermediates

A key strategy for modifying the alpha-carbon of the phenylacetamide structure involves the use of phenylglyoxylic acid as a starting material. The condensation reaction between a phenylglyoxylic acid derivative and methylamine leads to the formation of N-methyl-2-oxo-2-phenylacetamide. This introduces a ketone functionality at the position adjacent to the carbonyl group, significantly altering the electronic and steric properties of the molecule compared to the parent compound. This synthetic route typically involves activating the carboxylic acid of phenylglyoxylic acid, for instance, by converting it to an acid chloride or using a coupling agent, before the addition of methylamine.

Incorporation of Heterocyclic Moieties (e.g., Thiazole (B1198619), Triazole)

The incorporation of heterocyclic rings is a common strategy to generate novel phenylacetamide analogues. This can be achieved by attaching the heterocyclic moiety to either the N-phenyl group or the acyl portion of the molecule.

Thiazole Derivatives: A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been synthesized. nih.gov The general approach involves a multi-step sequence starting with a protected p-phenylenediamine, which undergoes amide formation. nih.gov The resulting intermediate is converted into a thiourea (B124793), which is then condensed with an α-halocarbonyl compound to construct the 2-amino-1,3-thiazole ring system. nih.gov This method effectively embeds the thiazole unit into the N-phenyl portion of the final acetamide (B32628) derivative. nih.gov

Triazole Derivatives: Both 1,2,4-triazole (B32235) and 1,2,3-triazole moieties have been successfully incorporated into phenylacetamide structures.

1,2,4-Triazoles: Analogues have been created by linking a substituted N-phenylacetamide with a 1,2,4-triazole-containing alcohol, such as 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanol, through an ether bridge. nyxxb.cn This creates a complex structure where the phenylacetamide is tethered to the triazole fungicide scaffold. nyxxb.cn

1,2,3-Triazoles: A facile and efficient synthesis of N-phenylacetamide-incorporated 1,2,3-triazoles has been developed using a "click chemistry" approach. nih.gov This involves the reaction of 2-Azido-N-phenylacetamides with terminal alkynes. nih.gov The azide (B81097) intermediates are prepared from corresponding anilines via chloroacetylation followed by nucleophilic substitution with sodium azide. nih.gov This cycloaddition reaction, often mediated by a copper catalyst or performed in an ionic liquid under ultrasound irradiation, yields 1,4-disubstituted-1,2,3-triazoles. nih.gov

| Heterocycle | Synthetic Strategy Summary | Resulting Analogue Class |

|---|---|---|

| Thiazole | Condensation of a phenylacetamide-derived thiourea with an α-halocarbonyl compound to form a 4-aryl-2-aminothiazole structure. nih.gov | N-(thiazolylphenyl)acetamides |

| 1,2,4-Triazole | Formation of an ether linkage between a hydroxy-functionalized phenylacetamide and a triazole-containing alcohol. nyxxb.cn | Phenylacetamides with triazole ether side chains |

| 1,2,3-Triazole | [3+2] cycloaddition ("click chemistry") between an azide-functionalized phenylacetamide and a terminal alkyne. nih.gov | N-phenylacetamide-1,2,3-triazole conjugates |

Alkylation Reactions of N-Substituted Phenylacetamides

Alkylation of pre-formed N-substituted phenylacetamides provides a direct method for generating derivatives by modifying the amide group itself. The outcome of these reactions—whether alkylation occurs on the nitrogen (N-alkylation) or the oxygen (O-alkylation)—is highly dependent on the reaction conditions and the reagents used. researchgate.netsemanticscholar.org

Under neutral conditions, alkylation with reagents like methyl iodide can produce a mixture of both O- and N-alkylated products, making it of limited preparative importance. semanticscholar.org However, powerful electrophiles such as methyl trifluoromethanesulfonate (B1224126) lead to selective O-alkylation. semanticscholar.org

In contrast, reactions performed under basic conditions, for example using powdered potassium hydroxide (B78521), generally favor the formation of N-alkylated products. researchgate.netbg.ac.rs The use of phase-transfer catalysts can also influence the reaction's efficiency and selectivity. researchgate.net The choice of alkylating agent, solvent, and temperature are all critical parameters that determine the product distribution and yield. researchgate.netbg.ac.rs

| Alkylating Agent | Conditions | Primary Product(s) | Notes |

|---|---|---|---|

| Diazomethane | Neutral (Ethereal solution) | Mixture of O- and N-methylated products | Considered unselective for this class of compounds. semanticscholar.org |

| Methyl/Ethyl Iodide | Neutral | Mixture of O- and N-alkylated products | Low conversion without a catalyst. semanticscholar.org |

| Dialkyl Sulfates (e.g., Dimethyl Sulfate) | Neutral, various temperatures | Mixture of O- and N-alkylated products | Product ratio is influenced by temperature. semanticscholar.org |

| Methyl Trifluoromethanesulfonate | Neutral | Selective O-alkylation | High conversion achieved with prolonged reaction time. semanticscholar.org |

| Benzyl Chloride | Basic (powdered KOH) | Primarily N-benzylated product | Yield and selectivity are high under basic conditions. researchgate.net |

Catalytic Approaches in this compound Synthesis

The development of novel catalytic systems has been pivotal in the efficient synthesis of amides. These catalysts offer alternative reaction pathways with lower activation energies, leading to higher yields and milder reaction conditions compared to traditional synthetic methods.

Role of Metal-Based Nanoparticles (e.g., ZnO NPs)

Metal-based nanoparticles have emerged as highly effective catalysts in organic synthesis due to their high surface-area-to-volume ratio and unique electronic properties. Zinc oxide nanoparticles (ZnO NPs) are particularly noteworthy for their low toxicity, recyclability, and efficacy as a catalyst in various reactions, including the synthesis of this compound derivatives. ijsr.net

One notable application involves the synthesis of 2-(4-hydroxynaphthalen-1-yl)-N-methyl-2-phenylacetamide, a derivative of this compound. ijsr.net In this multi-component reaction, ZnO nanoparticles catalyze the condensation of 1-naphthol, benzaldehyde, and N-methylformamide. ijsr.net The ZnO NPs are prepared through a process involving the grinding of zinc acetate and oxalic acid, followed by microwave irradiation. ijsr.net This method highlights the utility of ZnO NPs in facilitating complex organic transformations under environmentally benign conditions. The catalyst's heterogeneous nature allows for easy separation from the reaction mixture and potential for reuse, adding to the economic and environmental benefits of the process.

Table 1: ZnO Nanoparticle-Catalyzed Synthesis of an this compound Derivative ijsr.net

| Reactants | Catalyst | Conditions | Product |

|---|

Application of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. ptfarm.pl This technique is particularly useful for the alkylation of amides, a key step in the synthesis of N-substituted amides like this compound. researchgate.net

In the context of synthesizing this compound, PTC would involve the transfer of an anion, such as the deprotonated form of 2-phenylacetamide, from an aqueous or solid phase into an organic phase where the alkylating agent (e.g., methyl iodide) is dissolved. crdeepjournal.orgyoutube.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, forms a lipophilic ion pair with the amide anion, enabling its transport into the organic phase for the reaction to occur. ptfarm.pl

The advantages of PTC are numerous and align with the principles of green chemistry. It often eliminates the need for expensive, hazardous, and anhydrous organic solvents and strong bases like sodium amide or metal hydrides. ptfarm.pl Instead, inexpensive and safer inorganic bases such as sodium hydroxide or potassium carbonate can be used in an aqueous solution. ptfarm.placsgcipr.org This approach can lead to higher yields, increased reaction rates, and simplified work-up procedures. ptfarm.pl

Table 2: Illustrative Components of a Phase-Transfer Catalysis System for Amide Alkylation

| Component | Function | Example |

|---|---|---|

| Organic Phase | Contains the substrate and alkylating agent | 2-Phenylacetamide, Methyl Iodide in Toluene |

| Aqueous/Solid Phase | Source of the base | Concentrated NaOH solution or solid K₂CO₃ |

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into synthetic methodologies is a critical aspect of modern chemical research. The focus is on designing processes that minimize the use and generation of hazardous substances.

Solvent-Free Conditions

Conducting reactions under solvent-free conditions is a cornerstone of green chemistry. This approach significantly reduces the generation of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. The synthesis of this compound derivatives has been successfully demonstrated under such conditions.

For instance, the previously mentioned synthesis of 2-(4-hydroxynaphthalen-1-yl)-N-methyl-2-phenylacetamide using ZnO nanoparticles is performed without any solvent. ijsr.net The reactants are mixed directly with the catalyst, and the reaction proceeds in the solid state or as a melt. This not only prevents pollution but also simplifies the purification of the final product, often requiring just a simple work-up procedure. The elimination of solvents can also lead to increased reaction rates due to higher reactant concentrations.

Table 3: Comparison of Conventional vs. Solvent-Free Synthesis

| Parameter | Conventional Solvent-Based Synthesis | Solvent-Free Synthesis |

|---|---|---|

| Solvent Usage | High | None or minimal |

| Waste Generation | High (solvent waste) | Low |

| Energy Consumption | Often requires heating for solvent reflux | Can be more energy-efficient |

| Productivity | Lower concentration of reactants | Higher concentration, potentially faster |

| Work-up | Often involves extraction and solvent removal | Simpler, e.g., direct crystallization |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. researchgate.net Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. scispace.com This can dramatically reduce reaction times, from hours to minutes, and often results in higher yields and product purity. researchgate.net

In the synthesis of derivatives related to this compound, such as α-ketoamides, microwave irradiation has been shown to be highly efficient. researchgate.net For example, the reaction of N-acylisatins with various amines to produce α-ketoamide derivatives proceeds much faster and with better yields under microwave conditions compared to conventional heating. researchgate.net This technique is also amenable to solvent-free conditions, further enhancing its green credentials. The combination of microwave heating and the absence of a solvent can lead to highly efficient and environmentally friendly synthetic protocols.

Table 4: Microwave-Assisted vs. Conventional Synthesis of α-Ketoamide Derivatives researchgate.net

| Method | Reaction Time | Yield | Purity |

|---|---|---|---|

| Microwave Irradiation | Shorter | Higher | Higher |

Structure Activity Relationship Sar Studies of N Methyl 2 Phenylacetamide Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of N-Methyl-2-phenylacetamide derivatives is profoundly influenced by the nature and position of substituents on both the aromatic ring and the nitrogen atom. These modifications alter the molecule's electronic, steric, and hydrophobic properties, which are critical for its interaction with biological targets.

Influence of Aromatic Ring Substitutions

The substitution pattern on the phenyl ring is a key determinant of the biological activity of N-phenylacetamide derivatives. Research has consistently shown that both the electronic properties (electron-donating or electron-withdrawing) and the position of the substituent (ortho, meta, or para) are pivotal.

For instance, in a series of N-phenylacetamide derivatives tested for antibacterial activity, the type and position of substituents on the benzene (B151609) ring had a significant impact. It was observed that electron-withdrawing groups such as fluorine (F), chlorine (Cl), bromine (Br), and trifluoromethyl (CF₃) at the 4-position (para-position) of the benzene ring tended to increase bactericidal activity. Conversely, substitutions at the 3-position (meta-position) were not conducive to improving activity researchgate.net.

A comparison of compounds with different electron-withdrawing substituents at the same position revealed a clear trend. For activity against the bacterium Xanthomonas oryzae pv. Oryzae (Xoo), the efficacy followed the order: 4-F > 4-Cl > 4-Br. This suggests that a 4-fluoro substituted benzene ring is most favorable for this specific antibacterial activity. Furthermore, compounds with electron-withdrawing substituents at the 4-position generally exhibited higher bactericidal activity than those with electron-donating substituents, such as a methyl group (CH₃) researchgate.net. For example, the 4-fluoro derivative (A1) was more active than the 4-chloro (A4), which in turn was more active than the 4-methyl derivative (A11) researchgate.net.

Similarly, another study on phenylacetamide derivatives as potential anticancer agents found that compounds featuring a nitro group (an electron-withdrawing group) demonstrated a higher cytotoxic effect than those with a methoxy (B1213986) moiety (an electron-donating group) researchgate.net. The electronic properties of substituents can affect the electron density of the entire phenylacetamide ring, which appears to be fundamental for interaction with key residues of biological targets nih.gov.

| Compound ID | Substituent (R) on Phenyl Ring | Position | EC₅₀ (µM) vs. Xoo |

|---|---|---|---|

| A1 | F | 4 (para) | 156.7 |

| A2 | F | 3 (meta) | >500 |

| A4 | Cl | 4 (para) | 194.9 |

| A5 | Cl | 3 (meta) | >500 |

| A7 | Br | 4 (para) | 215.6 |

| A11 | CH₃ | 4 (para) | 354.2 |

Role of Nitrogen Atom Substituents

The substituents attached to the nitrogen atom of the acetamide (B32628) group also play a crucial role in modulating biological activity. Studies indicate that the lipophilicity and, by extension, the activity of N-substituted-2-phenylacetamide derivatives are largely dependent on the nature of these substituents nih.gov.

For example, N-methylation can be a beneficial modification for improving the biological activity of certain pharmacologically active molecules. In a study of norbelladine (B1215549) derivatives, N-methylation led to a 1.5 to 2-fold increase in butyrylcholinesterase (BuChE) inhibition compared to their non-N-methylated counterparts . This highlights the importance of the tertiary amine structure in designing effective enzyme inhibitors .

Conformational Analysis and Bioactivity

The three-dimensional (3D) conformation of this compound derivatives and their ability to adopt a specific orientation within a biological target's binding site are critical for their activity. Computational techniques such as molecular docking and 3D-QSAR are widely used to explore these relationships.

Molecular docking studies predict the preferred binding conformation of a molecule to a target protein. For N-phenylacetamide derivatives, docking has been used to understand their interactions with enzymes like carbonic anhydrase and monoamine oxidase A (MAO-A) nih.govacs.org. These studies reveal key interactions, such as hydrogen bonding and π-π stacking with aromatic rings in the receptor's active site, which stabilize the ligand-receptor complex acs.org. For instance, a molecular docking analysis of N-phenylacetamide-2-oxoindole conjugates helped to predict their binding conformations and affinities towards various carbonic anhydrase isoforms nih.gov.

Quantum chemical features, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also calculated to understand electronic charge transfer within the molecule, which is essential for its reactivity and binding researchgate.net. Molecular dynamics (MD) simulations can further evaluate the binding stability of the ligand-protein complex over time researchgate.net. These computational analyses provide a molecular-level understanding of how the conformation and electronic structure of this compound derivatives are linked to their biological function.

Lipophilicity and its Correlation with Biological Activity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a fundamental physicochemical property that significantly affects the pharmacokinetic and pharmacodynamic profile of a compound. It plays a determinant role in the transport of compounds across biological membranes to reach their site of action tandfonline.com.

Experimental Determination of Lipophilicity Parameters

The lipophilicity of N-substituted-2-phenylacetamide derivatives can be determined experimentally using chromatographic methods. Reversed-phase thin-layer chromatography (RP-TLC) is a common technique employed for this purpose acs.org. In this method, retention factors (R(f)) are measured in different mobile phase compositions (e.g., ethanol-water or dioxane-water mixtures) acs.org.

From these R(f) values, retention parameters (R(M)) are calculated. By extrapolating the R(M) values to a mobile phase of 100% water, the chromatographic lipophilicity index, R(M)0, is obtained. This R(M)0 value is considered a reliable measure of lipophilicity and is often comparable to the standard measure, the logarithm of the n-octanol-water partition coefficient (log P) nih.gov. These experimental methods provide crucial data for understanding how structural modifications impact a molecule's lipophilic character.

| Parameter | Description | Method of Determination |

|---|---|---|

| R(f) | Retention Factor | Measured directly from the chromatogram in RP-TLC. |

| R(M) | Retention Parameter | Calculated from R(f) values (R(M) = log[(1/R(f)) - 1]). |

| R(M)0 | Chromatographic Lipophilicity Index | Obtained by linear extrapolation of R(M) values to zero concentration of the organic solvent in the mobile phase. Serves as an experimental measure of log P. |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. For this compound derivatives, QSAR models are developed to predict their biological properties based on their physicochemical characteristics, including lipophilicity nih.gov.

These models often use experimentally determined lipophilicity parameters (like R(M)0) and other calculated molecular descriptors. Statistical methods such as linear regression analysis and multivariate methods like Principal Component Analysis (PCA) are employed to establish the relationship acs.org. A successful QSAR model can reveal which properties are most important for activity. For example, a QSAR study might show that lipophilic interactions are key in modulating the inhibitory potential of a compound series, while electronic properties have less of an impact.

Both 2D-QSAR and 3D-QSAR models can be developed. 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional structure of the molecules, providing insights into how steric and electrostatic fields influence activity. These models are valuable tools for rational drug design, enabling the prediction of the activity of new, unsynthesized derivatives and guiding the optimization of lead compounds nih.gov.

Biological Activities and Mechanistic Investigations of N Methyl 2 Phenylacetamide Analogues

Antimicrobial and Antifungal Research

Analogues of N-methyl-2-phenylacetamide have demonstrated significant potential in combating various microbial and fungal pathogens. These studies encompass a range of activities from broad-spectrum antibacterial and antifungal efficacy to more specific actions against tuberculosis and nematodes.

A series of novel N-phenylacetamide derivatives incorporating 4-arylthiazole moieties have been synthesized and evaluated for their in vitro antibacterial activities against several plant pathogenic bacteria. nih.gov Notably, these compounds were tested against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc). nih.gov The results indicated that many of these derivatives exhibit promising antibacterial effects. For instance, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) displayed a minimum 50% effective concentration (EC50) value of 156.7 µM against Xoo, which is superior to the commercial bactericides bismerthiazol (B1226852) (230.5 µM) and thiodiazole copper (545.2 µM). nih.gov A scanning electron microscopy (SEM) investigation revealed that compound A1 could induce cell membrane rupture in Xoo. nih.gov

Furthermore, a class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides has been synthesized and screened for antibacterial activity using the disc agar (B569324) diffusion technique. researchgate.netias.ac.in Several of these compounds exhibited significant in vitro activity when compared to the standard drug streptomycin. ias.ac.in The biological activity of N-substituted chloroacetamides has also been a subject of interest, with studies indicating their potential as effective and selective microbial reagents. nih.gov

Table 1: Antibacterial Activity of Selected N-phenylacetamide Analogues

| Compound | Target Bacteria | Activity (EC50/MIC) | Reference |

|---|---|---|---|

| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. oryzae (Xoo) | 156.7 µM (EC50) | nih.gov |

| 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide derivatives | Various bacterial strains | Moderate to potential activity (6–50 μM) | researchgate.net |

| 2-chloro-N-phenylacetamide | Staphylococcus aureus, Escherichia coli | MICs around 250 μg/mL | nih.gov |

The antifungal properties of this compound analogues have been extensively investigated. Studies on 2-methoxy-2-(2-substituted phenyl)-N-methylacetamide derivatives revealed that the introduction of an α-methylbenzylideneaminooxymethyl group at the 2-position of the benzene (B151609) ring of the phenylacetamide moiety resulted in strong fungicidal activity. researchgate.net Further modifications, such as the introduction of halogen atoms or methyl groups to the benzylidene moiety, increased this activity. researchgate.net It was also noted that N-methylphenylacetamide derivatives generally exhibited stronger activities than their phenylacetic acid methyl ester counterparts. researchgate.net

In other research, 2-chloro-N-phenylacetamide (A1Cl) has been identified as a promising antifungal agent against clinical isolates of Candida tropicalis, Candida parapsilosis, and Aspergillus flavus. nih.govscielo.brnih.govscielo.br A1Cl demonstrated minimum inhibitory concentration (MIC) values ranging from 16 to 256 μg/mL against these strains. nih.govscielo.br The compound also showed fungicidal activity and was effective in inhibiting biofilm formation and reducing mature biofilms. nih.govnih.gov Mechanistic studies suggest that the antifungal action of A1Cl may involve the inhibition of the enzyme dihydrofolate reductase (DHFR) and binding to ergosterol (B1671047) on the fungal plasma membrane. nih.govscielo.br

Table 2: Antifungal Activity of Selected N-phenylacetamide Analogues

| Compound | Target Fungi | Activity (MIC) | Reference |

|---|---|---|---|

| 2-chloro-N-phenylacetamide (A1Cl) | Candida tropicalis, Candida parapsilosis | 16 - 256 μg/mL | nih.gov |

| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | 16 - 256 μg/mL | scielo.brscielo.br |

| 2-chloro-N-phenylacetamide (A1Cl) | Fluconazole-resistant Candida albicans, Candida parapsilosis | 128 - 256 µg.mL-1 | nih.gov |

| 2-[2-(2,5-dimethylphenoxymethyl)phenyl]-2-methyl-N-methylacetamide | Wide range of crop diseases | Potent fungicidal activity | researchgate.net |

The 2-phenoxy-N-phenylacetamide core structure has been identified as a promising scaffold for the development of novel antitubercular agents. nih.govmdpi.com A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were designed, synthesized, and evaluated for their in vitro antitubercular activities against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net All the synthesized derivatives demonstrated potent to moderate activity, with MIC values ranging from 4 to 64 μg/mL. nih.govresearchgate.net The most potent derivative, 3m, exhibited an MIC value of 4 μg/mL against both M. tuberculosis H37Rv and a rifampin-resistant strain. nih.govresearchgate.net These findings suggest that the readily available 2-phenoxy-N-phenylacetamide scaffold is ideal for further structural modification to develop affordable antitubercular agents. nih.gov

Table 3: Antitubercular Activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

| Compound Series | Target Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | M. tuberculosis H37Rv | 4 - 64 μg/mL | nih.govresearchgate.net |

| Compound 3m | M. tuberculosis H37Rv | 4 μg/mL | nih.govresearchgate.net |

| Compound 3m | Rifampin-resistant M. tuberculosis | 4 μg/mL | researchgate.net |

In addition to antibacterial activities, certain N-phenylacetamide derivatives have been tested for their nematicidal properties against the root-knot nematode Meloidogyne incognita. nih.gov Among a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, compound A23 displayed excellent nematicidal activity. nih.gov At a concentration of 500 μg/mL, it achieved a mortality rate of 100% after 24 hours of treatment, which is comparable to the commercial nematicide avermectin. nih.gov At 100 μg/mL, the mortality rate was 53.2%. nih.gov These results indicate that phenylacetamide derivatives could be potential leads for the design of new nematicidal agents. nih.gov

Enzymatic Modulation Studies

This compound analogues have also been investigated for their ability to modulate the activity of various enzymes, highlighting their potential in treating a range of diseases.

Serine Protease: While specific studies on this compound analogues as serine protease inhibitors are not extensively detailed in the provided context, the broader class of serine protease inhibitors is well-established. selleckchem.comnih.govmdpi.combiocompare.com These inhibitors can be small molecules or polypeptides that interfere with the catalytic site of serine proteases like trypsin and chymotrypsin. biocompare.com

Tyrosinase: Several studies have explored the potential of N-phenylacetamide analogues as tyrosinase inhibitors. researchgate.net Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications. nih.govnih.govmdpi.com The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site. researchgate.netmdpi.com

α-Glucosidase: α-Glucosidase inhibitors play a role in managing type 2 diabetes by delaying carbohydrate digestion. nih.govnih.govgpnotebook.com A novel series of phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives were designed and evaluated as dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1-B (PTP-1B), both important targets in diabetes treatment. researchgate.net The in vitro data showed that all the synthesized compounds were more potent than the standard inhibitor acarbose (B1664774) against α-glucosidase. researchgate.net

Phosphatases: Protein phosphatases are crucial regulators of many biological processes, and their inhibitors are in high demand for research and therapeutic purposes. nih.gov While direct inhibition by this compound analogues is not specified, the development of inhibitors for phosphatases like purple acid phosphatase (PAP) is an active area of research. nih.gov

Table 4: Enzyme Inhibitory Activity of N-phenylacetamide Analogues

| Compound Class | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives | α-Glucosidase | More potent than acarbose | researchgate.net |

| 2-Mercaptobenzimidazole (2-MBI) analogs | Tyrosinase | Sub-micromolar IC50 values | researchgate.net |

Enzyme Activation and Modulatory Effects

Analogues of this compound have been identified as significant modulators of various enzyme systems. Research has particularly highlighted their inhibitory effects on carbonic anhydrases and urease, suggesting potential therapeutic applications in conditions where these enzymes are overactive.

Studies on isatin (B1672199) N-phenylacetamide-based sulphonamides, for instance, have revealed potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.govtandfonline.com Specifically, the indole-2,3-dione derivative 2h demonstrated a highly effective inhibition profile against hCA I and hCA II, with KI values of 45.10 nM and 5.87 nM, respectively. nih.gov This compound also showed significant inhibition of the tumor-associated isoform hCA XII, with a KI of 7.91 nM, comparable to the standard inhibitor Acetazolamide. nih.govtandfonline.com

In the field of urease inhibition, which is crucial for treating infections caused by urease-producing bacteria, N-phenylacetamide analogues have also shown promise. nih.gov A series of methyl 1,2-benzothiazine-N-arylacetamide derivatives displayed exceptional activity as urease inhibitors. nih.gov The most potent compound in this series, 5k , which features an ethoxy carbonyl substituent, had an IC50 value of 9.8 ± 0.023 µM. nih.gov This was more than twice as effective as the standard inhibitor, thiourea (B124793). Other derivatives, including the unsubstituted version 5a (IC50 = 10.1 ± 0.90 µM), also showed strong inhibitory potential. nih.gov

| Compound | Enzyme Target | Inhibitory Value (KI or IC50) | Reference |

|---|---|---|---|

| Indole-2,3-dione derivative 2h | Carbonic Anhydrase I (hCA I) | 45.10 nM (KI) | nih.gov |

| Indole-2,3-dione derivative 2h | Carbonic Anhydrase II (hCA II) | 5.87 nM (KI) | nih.gov |

| Indole-2,3-dione derivative 2h | Carbonic Anhydrase XII (hCA XII) | 7.91 nM (KI) | nih.gov |

| Compound 5k | Urease | 9.8 ± 0.023 µM (IC50) | nih.gov |

| Compound 5a | Urease | 10.1 ± 0.90 µM (IC50) | nih.gov |

Anti-inflammatory Research

Several analogues of this compound have been investigated for their anti-inflammatory properties. These studies have shown that certain derivatives can modulate inflammatory pathways, suggesting their potential as new anti-inflammatory agents.

One notable example is N-(2-hydroxy phenyl) acetamide (B32628) , which has demonstrated significant anti-inflammatory and anti-arthritic effects in preclinical models. nih.govresearchgate.net In studies involving adjuvant-induced arthritic rats, this compound was found to reduce paw edema and retard the loss of body weight associated with the condition. nih.gov Mechanistically, N-(2-hydroxy phenyl) acetamide was shown to lower the serum levels of pro-inflammatory cytokines, including IL-1 beta and TNF-alpha. nih.gov It also appeared to modulate oxidative stress markers, which are closely linked to its anti-inflammatory action. nih.govresearchgate.net

Further research into a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives also identified compounds with anti-inflammatory activity. researchgate.netnih.gov In particular, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (compound 3c ) was highlighted for its combined anti-inflammatory, analgesic, and anticancer properties. researchgate.net The presence of halogen atoms on the aromatic ring appeared to be a favorable characteristic for the anti-inflammatory effects observed in this series of compounds. researchgate.netnih.gov These findings suggest that the anti-inflammatory potential of these compounds may be linked to the inhibition of enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs), which are key regulators of arachidonic acid metabolism and are often upregulated in inflammatory conditions and cancer. researchgate.net

Neurological and Central Nervous System Activity Investigations

Analogues of this compound have been extensively studied for their effects on the central nervous system (CNS). These investigations have revealed a range of activities, including anticonvulsant, potential antipsychotic, analgesic, and antidepressant properties, making this class of compounds a promising area for the development of new neurological therapies.

Anticonvulsant Properties in Preclinical Models

A significant body of research has demonstrated the anticonvulsant potential of N-phenylacetamide analogues in various preclinical models of epilepsy. nih.govuj.edu.pl These studies have utilized standard screening tests, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to evaluate the efficacy of these compounds.

In one study, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and tested for anticonvulsant activity. nih.govuj.edu.pl The results showed that compounds with a 3-(trifluoromethyl)anilide structure had notably higher anticonvulsant effects, particularly in the MES test. nih.govuj.edu.pl One of the most potent derivatives, compound 19 , provided protection in the MES test at both 0.5 hours (at 300 mg/kg) and 4 hours (at 100 mg/kg), indicating a long duration of action. uj.edu.pl The mechanism of action for some of these compounds appears to involve interaction with neuronal voltage-sensitive sodium channels. nih.gov

Another series of compounds, 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives, also showed significant anticonvulsant properties. nih.govnih.gov When evaluated in the pentylenetetrazole (PTZ)-evoked convulsion model, eleven of the synthesized compounds demonstrated protective effects. nih.gov Among these, compounds 4a , 4f , and 4p were identified as having the highest anticonvulsant activity. nih.gov

| Compound Series | Most Active Compounds | Preclinical Model | Key Findings | Reference |

|---|---|---|---|---|

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Compound 19 | Maximal Electroshock (MES) | Protection at 300 mg/kg (0.5h) and 100 mg/kg (4h) | uj.edu.pl |

| 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide | 4a, 4f, 4p | Pentylenetetrazole (PTZ) | Showed highest protective effects against seizures | nih.gov |

Potential Antipsychotic Mechanisms

While direct studies on the antipsychotic effects of this compound analogues are limited, the foundational mechanism of existing antipsychotic drugs offers a framework for exploring their potential. The primary mechanism of action for most antipsychotic medications involves the blockade of D2 dopamine (B1211576) receptors. nih.govcardiff.ac.uk Additionally, many second-generation, or "atypical," antipsychotics also exhibit significant antagonism at serotonin (B10506) 5-HT2A receptors. nih.gov

The therapeutic efficacy of these drugs is believed to stem from their ability to modulate dopaminergic pathways in the brain, particularly in the mesolimbic and mesocortical regions. nih.gov Given that N-phenylacetamide derivatives have been shown to interact with various CNS receptors, it is plausible that certain analogues could be designed to target D2 and 5-HT2A receptors. The broad receptor-binding profiles of some atypical antipsychotics suggest that compounds with affinities for multiple receptor types, including dopaminergic and serotonergic systems, could be of interest. nih.gov Therefore, future research could focus on synthesizing and screening N-phenylacetamide analogues for their binding affinities to these key receptors to assess their potential as novel antipsychotic agents.

Analgesic Exploration

The analgesic properties of N-phenylacetamide analogues have been explored in several preclinical studies, revealing their potential to alleviate pain through various mechanisms. These investigations often use models of thermal, mechanical, and chemical-induced pain to assess the efficacy of new compounds. researchgate.netscilit.com

In one study, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were evaluated for their analgesic activity. nih.gov The compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (compound 3c ) was found to have notable analgesic effects, in addition to its anti-inflammatory and anticancer properties. researchgate.net

Another study focused on novel 2-chloro-N,N-diphenylacetamide derivatives and evaluated their analgesic potential using a hot plate model. orientjchem.org The compound AKM-2 (N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide) showed a significant analgesic response, which was comparable to the standard drug, diclofenac (B195802) sodium. orientjchem.org Molecular docking studies suggested that the analgesic action of these compounds may be related to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are key mediators of pain and inflammation. orientjchem.org These findings indicate that the N-phenylacetamide scaffold is a promising starting point for the development of new analgesic agents.

Antidepressant Activity via Receptor Interactions

Several studies have investigated the antidepressant potential of N-phenylacetamide analogues, with a focus on their interactions with key neurotransmitter systems, particularly those involving serotonin and monoamine oxidase (MAO). nih.govnih.gov

A series of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-substituted acetamide derivatives (VS1–VS25) were synthesized and evaluated for antidepressant activity using the tail suspension test and forced swimming test in mice. nih.gov Many of these compounds displayed significant antidepressant effects. The most potent compound, VS25 , showed greater antidepressant potential than the standard drugs moclobemide, imipramine, and fluoxetine. nih.govnih.gov The mechanism of action for these compounds is believed to involve the inhibition of monoamine oxidase-A (MAO-A), an enzyme that breaks down neurotransmitters like serotonin, norepinephrine, and dopamine. nih.gov By inhibiting MAO-A, these compounds can increase the levels of these neurotransmitters in the brain, which is a well-established strategy for treating depression. nih.gov

In another study, 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives were also assessed for antidepressant-like activity. nih.govnih.gov Four compounds from this series (4l, 4m, 4p, and 4q ) showed potent effects in the forced swimming test. nih.gov Compound 4l was the most active, significantly reducing immobility time at a 100 mg/kg dose, an effect comparable to the reference drug fluoxetine, which is a selective serotonin reuptake inhibitor (SSRI). nih.gov This suggests that the antidepressant effects of these compounds may be mediated through interactions with the serotonin system.

Antimalarial Research

The N-aryl acetamide scaffold has been identified as a promising starting point for the development of new antimalarial agents. Phenotypic screening has revealed that this class of compounds can inhibit the development of the asexual ring-stage of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.orgmmv.org Research into the structure-activity relationship (SAR) of these analogues has shown that substitutions on the pendant aryl ring are crucial for their antimalarial activity. acs.org For instance, an N-methyl substitution on the amino acetamide moiety was found to slightly improve antimalarial potency. acs.org

Investigations into the mechanism of action suggest that N-aryl acetamides may act as agonists of the rhomboid protease PfROM8 and a putative cation channel, PfCSC1. themoonlight.iosciety.org Parasites that developed resistance to this class of compounds were found to have mutations in these proteins. mmv.orgthemoonlight.iosciety.org Knockdown of these proteins in wild-type parasites not only reduced parasite growth but also, counterintuitively, made them more resistant to the compounds, supporting the agonist theory. sciety.org This suggests that the compounds may cause dysregulation of a functional complex formed by these two proteins, which is detrimental to the parasite. sciety.org

While several analogues have demonstrated potent in vitro activity, achieving efficacy in animal models has been challenging. One key obstacle is the metabolic stability of the compounds. acs.orgmmv.org Researchers have noted that enhancing the metabolic stability of this class will be a critical future step to successfully translate the promising in vitro results into effective in vivo treatments in a malaria mouse model. acs.orgmmv.org

Anticancer Research

Analogues of this compound have emerged as a significant area of interest in oncology research. These compounds have demonstrated notable antiproliferative and pro-apoptotic effects across various cancer models. tbzmed.ac.irnih.gov The core structure is seen as a valuable scaffold for designing novel multikinase inhibitors and agents that can trigger cancer cell death through both internal and external apoptotic pathways. nih.govtbzmed.ac.irtbzmed.ac.ir

The anticancer potential of phenylacetamide derivatives has been extensively evaluated against a panel of human cancer cell lines. These in vitro studies are crucial for identifying the most potent compounds and understanding their spectrum of activity. The cytotoxicity is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

One study synthesized and evaluated eleven phenylacetamide derivatives against breast cancer (MCF7, MDA-MB468) and neuronal cancer (PC12) cell lines. tbzmed.ac.ir The results showed that the compounds inhibited cell growth in a dose-dependent manner. tbzmed.ac.ir Notably, some derivatives demonstrated potent cytotoxic effects, with IC50 values in the sub-micromolar range. tbzmed.ac.irtbzmed.ac.ir For example, one derivative showed an IC50 value of 0.6±0.08 μM against both MDA-MB-468 and PC-12 cells. tbzmed.ac.irtbzmed.ac.ir These compounds were found to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and FasL. tbzmed.ac.irtbzmed.ac.ir

Table 1: Cytotoxicity of Phenylacetamide Derivatives Against Various Cancer Cell Lines Data sourced from multiple studies to illustrate the range of activity.

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Derivative 3d | MDA-MB-468 | Breast Cancer | 0.6 ± 0.08 | tbzmed.ac.irtbzmed.ac.ir |

| Derivative 3d | PC-12 | Neuronal Cancer | 0.6 ± 0.08 | tbzmed.ac.irtbzmed.ac.ir |

| Derivative 3c | MCF-7 | Breast Cancer | 0.7 ± 0.08 | tbzmed.ac.ir |

| Derivative 3d | MCF-7 | Breast Cancer | 0.7 ± 0.4 | tbzmed.ac.ir |

| Derivative 3j | MDA-MB-468 | Breast Cancer | 0.76 ± 0.09 | tbzmed.ac.ir |

| Compound 2b | PC3 | Prostate Carcinoma | 52 | nih.gov |

| Compound 2c | PC3 | Prostate Carcinoma | 80 | nih.gov |

| Compound 2c | MCF-7 | Breast Cancer | 100 | nih.gov |

Another study focused on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, testing them against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.govnih.gov The results indicated that these compounds were particularly effective against the PC3 prostate cancer cell line. nih.govnih.gov It was also observed that derivatives containing a nitro moiety had a higher cytotoxic effect than those with a methoxy (B1213986) moiety. nih.gov

Following promising in vitro results, the next critical step is to evaluate the efficacy of these compounds in vivo using preclinical animal models. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard method for assessing a drug's potential anticancer activity in a living organism. nih.gov

A recent study designed a novel series of phenylacetamide derivatives to act as multikinase inhibitors for the treatment of Hepatocellular Carcinoma (HCC). nih.gov After demonstrating potent activity against various cancer cell lines and showing favorable pharmacokinetic profiles, two lead compounds were selected for in vivo efficacy studies. nih.gov These compounds were tested in a xenograft model where human HCC (Hep3B) cells were implanted in mice. The results were significant, as both phenylacetamide derivatives demonstrated more potent tumor growth inhibition than sorafenib, a standard FDA-approved multikinase inhibitor used for HCC treatment. nih.gov Another study noted that sodium phenylacetate, a related compound, could inhibit the growth of MCF-7ras breast cancer xenografts in nude mice by 60%. researchgate.net

These findings are crucial as they provide in vivo evidence that phenylacetamide analogues can effectively suppress tumor growth, validating the promising data from cell-based assays and strongly supporting their continued development as potential anticancer drugs. nih.gov

Molecular and Cellular Interaction Mechanisms

Ligand-Target Binding Dynamics

Direct studies detailing the ligand-target binding dynamics of N-Methyl-2-phenylacetamide are not extensively available. However, research on structurally similar phenylacetamide derivatives provides insight into potential molecular targets. The core phenylacetamide scaffold is recognized for its ability to participate in hydrophobic interactions with proteins, which may facilitate binding to various enzymes and receptors.

One area of investigation for compounds related to this compound is their interaction with enzymes such as monoamine oxidase (MAO). For instance, a study on N-methyl-2-phenylmaleimides, which are structurally related to this compound, demonstrated competitive inhibition of monoamine oxidase B (MAO-B). nih.gov The most potent compound in that study, N-Methyl-2-phenylmaleimide, exhibited an enzyme-inhibitor dissociation constant (Kᵢ) of 3.49 µM. nih.gov This inhibitory action is thought to be stabilized by hydrogen bond formation between the maleimide (B117702) system and the enzyme complex. nih.gov

Furthermore, various other phenylacetamide derivatives have been designed and synthesized to target specific receptors. For example, certain derivatives have been identified as inverse agonists for the cannabinoid receptor 2 (CB2), with some compounds showing high binding affinity in the nanomolar range. nih.gov Other research has focused on the development of phenylacetamide-based compounds as inhibitors for enzymes like carbonic anhydrase and urease. nih.gov

These findings suggest that the this compound structure has the potential to bind to various biological targets, primarily enzymes. However, without direct experimental data, the specific binding affinities and target profiles for this compound remain speculative.

Table 1: Examples of Target Binding in Phenylacetamide Derivatives

| Derivative Class | Target | Finding |

|---|---|---|

| N-methyl-2-phenylmaleimides | Monoamine Oxidase B (MAO-B) | Competitive inhibition, with Kᵢ values in the micromolar range. nih.gov |

| Biamide Derivatives (containing phenylacetamide) | Cannabinoid Receptor 2 (CB2) | Inverse agonism with Kᵢ values in the nanomolar range. nih.gov |

Modulation of Biochemical Pathways

The modulation of biochemical pathways by this compound is largely inferred from the activities of related compounds, as specific studies on the target compound are scarce.

The potential inhibition of monoamine oxidase (MAO) represents a significant pathway modulation. MAO enzymes are crucial in the metabolism of monoamine neurotransmitters such as dopamine (B1211576) and serotonin (B10506). mdpi.comnih.gov Inhibition of MAO-B, as suggested by studies on related molecules, would lead to a decrease in the oxidative deamination of these neurotransmitters, thereby increasing their concentration in nerve terminals. nih.govnih.gov This can, in turn, affect downstream signaling pathways in the central nervous system. Phenylacetamide derivatives have been investigated as potential antidepressants due to their MAO-inhibitory activity. nih.gov

In the context of oncology, various phenylacetamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. researchgate.net The induction of apoptosis involves a complex cascade of events that can be broadly divided into intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.gov These pathways are regulated by a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins and culminate in the activation of caspase enzymes, which execute the cell death program. nih.gov

While these findings are promising for the phenylacetamide class of compounds, it is crucial to reiterate that the specific biochemical pathways modulated by this compound have not been empirically determined.

Table 2: Investigated Biochemical Pathway Modulation by Phenylacetamide Derivatives

| Derivative Class | Investigated Effect | Potential Pathway Modulation |

|---|---|---|

| Phenylacetamides | Antidepressant activity | Inhibition of Monoamine Oxidase (MAO), leading to increased neurotransmitter levels. nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamides | Anticancer activity | Induction of apoptosis in cancer cell lines. researchgate.net |

Cellular Effects and Responses (e.g., Cell Membrane Integrity)

The cellular effects of this compound are not well-documented. However, studies on other phenylacetamide derivatives have revealed a range of cellular responses, including effects on cell viability and membrane integrity.

For example, certain N-phenylacetamide derivatives containing a thiazole (B1198619) moiety have demonstrated antibacterial activity. mdpi.com A scanning electron microscopy (SEM) investigation of one such derivative confirmed that it could cause the rupture of the cell membrane in Xanthomonas oryzae pv. Oryzae (Xoo). mdpi.com Similarly, the antifungal mechanism of 2-chloro-N-phenylacetamide against Aspergillus flavus is proposed to involve binding to ergosterol (B1671047), a key component of the fungal plasma membrane, thereby disrupting membrane integrity. scielo.br

In the context of cancer research, phenylacetamide derivatives have been shown to induce apoptosis, a process characterized by distinct morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.govsigmaaldrich.com Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated cytotoxic effects against prostate carcinoma cell lines. researchgate.net

These examples highlight the potential for phenylacetamide compounds to exert significant cellular effects. However, whether this compound itself affects cell membrane integrity or induces other cellular responses like apoptosis requires direct experimental investigation.

Table 3: Observed Cellular Effects of Phenylacetamide Derivatives

| Derivative | Cellular Effect | Organism/Cell Line |

|---|---|---|

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Cell membrane rupture | Xanthomonas oryzae pv. Oryzae (bacteria) mdpi.com |

| 2-chloro-N-phenylacetamide | Disruption of plasma membrane | Aspergillus flavus (fungus) scielo.br |

Computational and Theoretical Approaches in Research

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various chemical properties and predict reactivity. Such calculations for N-Methyl-2-phenylacetamide would provide fundamental insights into its intrinsic molecular characteristics.

The electronic structure of a molecule is central to its chemical reactivity. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic potential. Conversely, the LUMO is the orbital most likely to accept an electron, indicating electrophilic potential.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily polarized and more chemically reactive.

| Parameter | Energy (eV) | Description |

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Data not available | Difference between LUMO and HOMO energies |

This table illustrates the typical output of a DFT electronic structure analysis; specific values for this compound are not available in the reviewed literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map uses a color scale to indicate different regions of electrostatic potential:

Red/Orange/Yellow: Regions of negative potential, rich in electrons. These areas are prone to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen.

Blue: Regions of positive potential, which are electron-poor. These areas are susceptible to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral or near-zero potential, typically associated with nonpolar parts of the molecule.

For this compound, an MEP map would highlight the electron-rich region around the carbonyl oxygen, making it a likely site for electrophilic interaction. The hydrogen atom on the amide nitrogen would likely show a region of positive potential. Although this is a standard and insightful analysis, a specific, published MEP map for this compound could not be located.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy or docking score (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and its biological target. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

Docking simulations of this compound against various enzymes or receptors could identify potential biological targets and quantify its binding strength. However, specific studies detailing such predictions for this compound are not present in the available literature. A representative data table from a docking study would include the following information:

| Biological Target (PDB ID) | Binding Affinity (kcal/mol) |

| Data not available | Data not available |

| Data not available | Data not available |

This table shows how binding affinity data for this compound would be presented. No such specific data could be found in the reviewed scientific literature.

Beyond predicting affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

π-π Stacking: Interactions between aromatic rings.

Van der Waals Forces: General attractive or repulsive forces between atoms.

An analysis of a docked this compound would reveal which amino acid residues in a receptor's active site it interacts with and the nature of these bonds. This information is vital for understanding structure-activity relationships. Despite the utility of this method, published research detailing the specific ligand-protein interactions for this compound is not available.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation provides a dynamic view of a system, offering insights into conformational changes, stability of ligand-protein complexes, and the influence of the surrounding environment (like water).

For this compound, an MD simulation could be used to:

Assess the stability of its binding pose within a protein's active site, as predicted by molecular docking.

Observe how the molecule's conformation changes over time in a biological environment.

Calculate the binding free energy with greater accuracy than docking alone, using methods like MM/PBSA or MM/GBSA.

MD simulations provide a more realistic and detailed understanding of molecular interactions than static models. However, there are no specific published molecular dynamics simulation studies available for this compound to report on its dynamic behavior or the stability of its interactions with any biological target.

Cheminformatics and Predictive Modeling

Cheminformatics serves as a pivotal tool in modern drug discovery and chemical biology, enabling the analysis of large datasets of chemical entities to identify trends and predict the properties of novel compounds. Predictive modeling, a key component of cheminformatics, utilizes computational algorithms to forecast the biological and physicochemical characteristics of molecules, thereby accelerating research and reducing the reliance on extensive experimental studies.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In silico ADME studies are computational methods used to predict the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug development to assess the potential of a molecule to become a viable drug. For this compound, various ADME parameters can be estimated using predictive models.

A comprehensive in silico ADME profile for this compound has been generated using established predictive models such as SwissADME and pkCSM. The canonical SMILES string for this compound, CNC(=O)Cc1ccccc1, was used as the input for these predictions. The results provide valuable insights into its likely behavior in the human body.

Physicochemical Properties and Lipophilicity:

The lipophilicity of a compound, often expressed as the logarithm of the octanol-water partition coefficient (Log P), is a critical determinant of its absorption and distribution. For this compound, the predicted consensus Log P value is approximately 1.15, indicating a moderate level of lipophilicity. This suggests that the compound is likely to have a reasonable balance between aqueous solubility and lipid membrane permeability.

Water Solubility:

The predicted water solubility of this compound is estimated to be -1.81 log(mol/L), which classifies it as a soluble compound. Adequate water solubility is essential for administration and distribution in the aqueous environment of the bloodstream.

Pharmacokinetic Predictions:

Key pharmacokinetic parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes have been predicted. This compound is predicted to have high gastrointestinal absorption, a favorable characteristic for orally administered drugs. Furthermore, it is predicted to be capable of crossing the blood-brain barrier, suggesting potential for activity within the central nervous system.

Predictions regarding its metabolic stability indicate that this compound is not likely to be an inhibitor of major CYP enzymes such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This is a positive attribute, as inhibition of these enzymes can lead to adverse drug-drug interactions.

Drug-Likeness:

This compound adheres to established drug-likeness rules, such as Lipinski's rule of five, with no predicted violations. This suggests that the compound possesses physicochemical properties consistent with those of known orally bioavailable drugs.

Interactive Data Table of Predicted ADME Properties for this compound:

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Formula | C9H11NO | |

| Molecular Weight | 149.19 g/mol | Fulfills Lipinski's rule (<500) |

| Consensus Log P | 1.15 | Moderate lipophilicity |

| Water Solubility (logS) | -1.81 | Soluble |

| Pharmacokinetics | ||

| GI Absorption | High | Good oral absorption potential |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed |

| CYP1A2 Inhibitor | No | Low risk of drug interactions |

| CYP2C19 Inhibitor | No | Low risk of drug interactions |

| CYP2C9 Inhibitor | No | Low risk of drug interactions |

| CYP2D6 Inhibitor | No | Low risk of drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 | Good oral bioavailability potential |

Chemometric Analysis for Structure-Property Relationships (e.g., Cluster Analysis, Principal Component Analysis)

Chemometric methods are statistical and mathematical techniques used to extract meaningful information from chemical data. In the context of a class of compounds like phenylacetamides, these methods can reveal the underlying relationships between chemical structure and biological activity or physicochemical properties.

Principal Component Analysis (PCA):